molecular formula C5H9NO2 B559540 D-proline CAS No. 344-25-2

D-proline

Cat. No.: B559540
CAS No.: 344-25-2
M. Wt: 115.13 g/mol
InChI Key: ONIBWKKTOPOVIA-SCSAIBSYSA-N
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Description

D-proline: is an unnatural amino acid, which is an isomer of the naturally occurring L-proline. Unlike L-proline, which is a non-essential amino acid found in proteins, this compound is not commonly found in nature. It has one basic and one acidic center, making it a unique compound with distinct properties . This compound is often used as an asymmetric organocatalyst in various organic reactions due to its conformational rigidity .

Mechanism of Action

Target of Action

D-Proline is an isomer of the naturally occurring amino acid, L-Proline . It is found in relatively high abundance in human plasma and saliva . These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity . This compound is involved in the structural composition of proteins and enhances their stability and structure .

Mode of Action

This compound often serves as an asymmetric organocatalyst for a variety of organic reactions due to its conformational rigidity compared to other amino acids . It has one basic and one acidic center each , which allows it to interact with its targets and induce changes.

Biochemical Pathways

This compound plays a crucial role in the amino acid metabolic pathway . It participates in part of the proline cycle and regulates the metabolic balance of amino acids through interconversion with L-proline . The biochemical pathways of proline biosynthesis and degradation still await their complete characterization .

Pharmacokinetics

It is known that this compound is endogenously produced and can be found in human plasma and saliva .

Result of Action

The presence of this compound in specific proteins and peptides within cells, as well as its involvement in metabolic pathways, highlights its importance in maintaining cellular homeostasis . It plays a key supporting role in certain proteins , enhancing their stability and structure.

Action Environment

The distribution of this compound can be influenced by external factors such as diet or environmental conditions . Certain dietary components or environmental stimuli may promote its synthesis or accumulation in specific tissues , further highlighting its adaptability and versatility in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Microbial Proline Racemase–Proline Dehydrogenase Cascade: This method involves the racemization of L-proline to DL-proline using an engineered proline racemase.

    Chemical Resolution Method: This method involves the racemization of L-proline followed by the formation of a salt with D-tartaric acid.

Industrial Production Methods: The industrial production of D-proline often involves the chemical resolution method due to its cost-effectiveness and ease of post-treatment. This method is suitable for mass production and involves mixing L-proline with D-tartaric acid in an organic acid, followed by a series of steps including stirring, cooling, filtering, and recrystallizing .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of catalysts such as palladium or nickel.

Major Products:

Scientific Research Applications

Chemistry: D-proline is widely used as an asymmetric organocatalyst in organic synthesis. It catalyzes a variety of reactions, including Mannich reactions, aldol reactions, and Michael additions .

Biology: In biological systems, this compound is involved in the synthesis of specific proteins and peptides. It plays a role in maintaining cellular homeostasis and is found in tissues that require its unique functions .

Medicine: this compound is used in pharmaceutical synthesis, particularly in the development of peptide-based drugs. Its structural versatility allows for the creation of diverse pharmaceutical compounds with enhanced efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of chiral intermediates for various chemical processes. It is also employed in the synthesis of bioactive compounds and as a building block for chiral 3D architectures .

Comparison with Similar Compounds

    L-proline: The naturally occurring isomer of proline, commonly found in proteins.

    D-serine: Another D-amino acid with unique biological functions.

    D-alanine: A D-amino acid found in bacterial cell walls.

Comparison:

Properties

IUPAC Name

(2R)-pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIBWKKTOPOVIA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883367
Record name D-Proline
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Proline
Source Human Metabolome Database (HMDB)
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CAS No.

344-25-2
Record name D-Proline
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Record name D-Proline
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Record name D-Proline
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Record name D-Proline
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Record name D-(+)-proline
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Record name D-PROLINE
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Record name D-Proline
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URL http://www.hmdb.ca/metabolites/HMDB0003411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

221 °C
Record name D-Proline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-proline
Reactant of Route 2
D-proline
Reactant of Route 3
D-proline

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